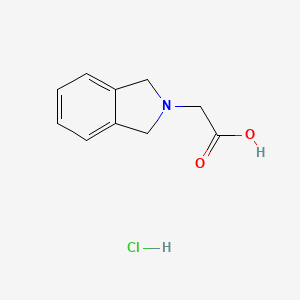1,3-Dihydro-2H-isoindol-2-ylacetic acid hydrochloride
CAS No.: 1215322-31-8
Cat. No.: VC4987238
Molecular Formula: C10H12ClNO2
Molecular Weight: 213.66
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1215322-31-8 |
|---|---|
| Molecular Formula | C10H12ClNO2 |
| Molecular Weight | 213.66 |
| IUPAC Name | 2-(1,3-dihydroisoindol-2-yl)acetic acid;hydrochloride |
| Standard InChI | InChI=1S/C10H11NO2.ClH/c12-10(13)7-11-5-8-3-1-2-4-9(8)6-11;/h1-4H,5-7H2,(H,12,13);1H |
| Standard InChI Key | XVRCBRCRFHAKBR-UHFFFAOYSA-N |
| SMILES | C1C2=CC=CC=C2CN1CC(=O)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features an isoindoline core, a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring. The acetic acid moiety is attached to the nitrogen atom at position 2 of the isoindoline system, while the hydrochloride salt forms via protonation of the secondary amine . The IUPAC name, 2-(1,3-dihydroisoindol-2-yl)acetic acid hydrochloride, reflects this connectivity.
Key structural parameters include:
-
Molecular formula:
-
Molecular weight: 213.66 g/mol
-
InChIKey: XVRCBRCRFHAKBR-UHFFFAOYSA-N
Physicochemical Characteristics
While experimental data specific to the hydrochloride salt remain limited, analogous compounds provide insights:
The hydrochloride salt’s increased polarity compared to the free base likely enhances aqueous solubility, a critical factor in pharmaceutical formulations.
Synthesis and Production
Synthetic Routes
The hydrochloride salt is typically synthesized through acid-base reactions between 1,3-dihydro-2H-isoindol-2-ylacetic acid and hydrochloric acid. Alternative pathways for the free base involve:
-
Cyclocondensation: Phthalic anhydride derivatives reacting with amino acids .
-
Nucleophilic Substitution: Isoindoline precursors undergoing alkylation with haloacetic esters .
A notable literature example involves the use of phthalimide-protected alanine derivatives, as demonstrated in the synthesis of related compounds like 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid (CAS 21860-84-4) .
Optimization Challenges
Key challenges in large-scale production include:
-
Purification: Removing byproducts from incomplete protonation.
-
Stability: The free base’s sensitivity to oxidation necessitates inert atmosphere handling .
Applications in Pharmaceutical Research
Structure-Activity Relationship (SAR) Studies
Modifications to the acetic acid side chain or isoindoline core significantly alter bioactivity. For instance:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume